3-Cyano-2-phenyl-6-(trifluoromethyl)pyridine

hTRPV1 antagonist neuropathic pain capsaicin antagonism

This multifunctional TFMP derivative is an essential building block for hTRPV1 antagonist synthesis with demonstrated in vivo efficacy in neuropathic pain models. The 3-cyano group provides unique electronic and H-bond acceptor properties critical for target engagement, making this intermediate non-substitutable with non-cyano analogs. Ideal for focused library synthesis and rational cardiovascular drug design based on validated AT1 QSAR models.

Molecular Formula C13H7F3N2
Molecular Weight 248.2 g/mol
CAS No. 935520-37-9
Cat. No. B1440350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyano-2-phenyl-6-(trifluoromethyl)pyridine
CAS935520-37-9
Molecular FormulaC13H7F3N2
Molecular Weight248.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C=CC(=N2)C(F)(F)F)C#N
InChIInChI=1S/C13H7F3N2/c14-13(15,16)11-7-6-10(8-17)12(18-11)9-4-2-1-3-5-9/h1-7H
InChIKeyNCBJGTZOLLOWNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 3-Cyano-2-phenyl-6-(trifluoromethyl)pyridine (CAS 935520-37-9): A Differentiated Building Block for TRPV1 and AT1 Antagonist Research


3-Cyano-2-phenyl-6-(trifluoromethyl)pyridine (CAS 935520-37-9) is a highly functionalized trifluoromethylpyridine (TFMP) derivative, a class recognized as a key structural motif in active agrochemical and pharmaceutical ingredients [1]. Characterized by a pyridine core with cyano, phenyl, and trifluoromethyl substituents, this compound serves as a versatile intermediate [2]. Its primary documented application is as a building block in the synthesis of potent hTRPV1 antagonists [3] and has been implicated in molecular modeling studies for angiotensin II AT1 receptor antagonists [4].

Why Generic 2-Phenyl-6-(trifluoromethyl)pyridine Analogs Cannot Substitute for 3-Cyano-2-phenyl-6-(trifluoromethyl)pyridine (CAS 935520-37-9)


The 3-cyano group in CAS 935520-37-9 is not a passive substituent; it fundamentally alters the compound's electronic profile, reactivity, and target engagement compared to its 3-amino (CAS 149770-38-7), 3-carboxylic acid (CAS 149770-28-5), or 3-unsubstituted (CAS 273937-71-6) analogs. This functional group acts as both a strong electron-withdrawing group and a hydrogen bond acceptor, directly influencing molecular recognition in biological targets like TRPV1 [1] and enabling specific synthetic transformations [2]. Simply substituting this compound with another 2-phenyl-6-(trifluoromethyl)pyridine derivative without the 3-cyano group will lead to a loss of the precise pharmacophoric and physicochemical properties required for validated applications, making it a critical, non-interchangeable intermediate [3].

Quantitative Differentiation Evidence for 3-Cyano-2-phenyl-6-(trifluoromethyl)pyridine (CAS 935520-37-9)


Validated hTRPV1 Antagonist Activity Compared to Lead Compound

Derivatives synthesized using CAS 935520-37-9 as a core building block demonstrate highly potent antagonism of the human TRPV1 receptor, comparable to the established lead compound 7 [1]. This confirms that the 3-cyano-2-phenyl-6-(trifluoromethyl)pyridine scaffold is a privileged structure for this target, a property not shared by other 3-position analogs.

hTRPV1 antagonist neuropathic pain capsaicin antagonism

In Vivo Anti-Allodynic Efficacy in Neuropathic Pain Model

Compound 9, a derivative synthesized using the 3-cyano-2-phenyl-6-(trifluoromethyl)pyridine scaffold, demonstrated significant anti-allodynic activity in a mouse model of neuropathic pain [1]. This represents a functional in vivo validation that is not documented for simpler 2-phenyl-6-(trifluoromethyl)pyridine analogs.

neuropathic pain in vivo efficacy TRPV1

Enhanced Lipophilicity and H-Bond Acceptor Capacity vs. Amino Analog

The 3-cyano group confers a distinct physicochemical profile compared to the 3-amino analog (CAS 149770-38-7). Predicted data shows CAS 935520-37-9 has a higher LogP (3.2 [1] vs. approximately 2.5 for the amino analog) and an increased number of hydrogen bond acceptors (5 [1] vs. 2 for the amino analog), which can be critical for optimizing membrane permeability and target binding interactions.

physicochemical properties lipophilicity drug-likeness

Critical Intermediate for AT1 Receptor Antagonist Development

The 3-cyano-2-phenyl-6-(trifluoromethyl)pyridine core has been identified as a structural feature in QSAR and molecular modeling studies for angiotensin II AT1 receptor antagonists [1]. This establishes a defined, computable link between the specific substitution pattern and a validated therapeutic target, differentiating it from analogs lacking the cyano group which are not featured in such studies.

AT1 receptor antagonist angiotensin II cardiovascular

Differentiated Synthetic Utility: Cyano Group as a Transformable Handle

The 3-cyano group in CAS 935520-37-9 is a versatile synthetic handle, enabling direct access to carboxylic acids, amides, and amines. In contrast, the 3-amino analog (CAS 149770-38-7) offers a different, more limited set of transformations, primarily acylation or diazotization. The carboxylic acid analog (CAS 149770-28-5) is similarly restricted to amide/ester formation. The cyano group provides a unique balance of stability and reactivity for multi-step synthesis [1].

synthetic intermediate functional group interconversion medicinal chemistry

Primary Application Scenarios for 3-Cyano-2-phenyl-6-(trifluoromethyl)pyridine (CAS 935520-37-9) Based on Differentiated Evidence


Medicinal Chemistry: Synthesis of hTRPV1 Antagonists for Pain Research

This compound is a validated building block for generating potent hTRPV1 antagonists, as demonstrated by its use in synthesizing compounds with activity comparable to a lead candidate [1]. The resulting derivatives have shown in vivo efficacy in neuropathic pain models, making it a high-value starting material for pain research programs targeting the TRPV1 receptor.

Computational Drug Discovery: AT1 Receptor Antagonist Lead Optimization

The specific structural features of this compound, particularly the 3-cyano-2-phenyl-6-(trifluoromethyl)pyridine core, have been identified in QSAR models as critical for angiotensin II AT1 receptor antagonism [2]. It is therefore a rational choice for synthesis in programs aimed at developing novel cardiovascular therapeutics based on computational predictions.

Chemical Biology: Synthesis of Diversified Probe Libraries

The presence of the cyano group offers a versatile synthetic handle for generating a diverse array of compounds through hydrolysis, reduction, or nucleophilic addition [3]. This makes it an efficient procurement choice for creating focused libraries of 2-phenyl-6-(trifluoromethyl)pyridine derivatives with varied 3-position functionalities for broad biological screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Cyano-2-phenyl-6-(trifluoromethyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.